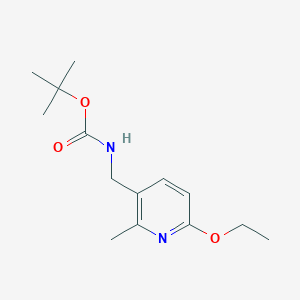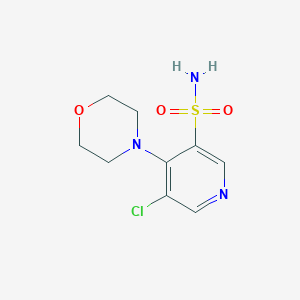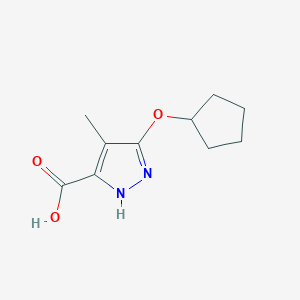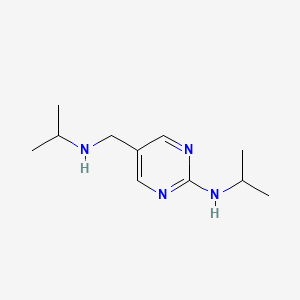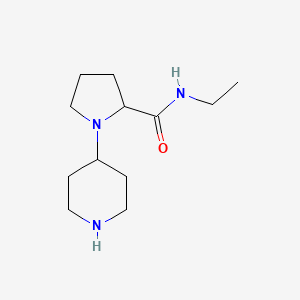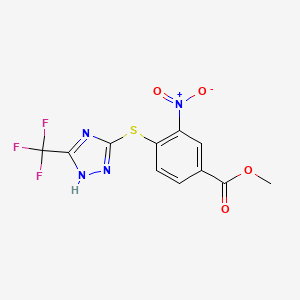![molecular formula C14H11NO2S B11810029 6-(3-(Hydroxymethyl)phenyl)benzo[d]thiazol-2(3H)-one](/img/structure/B11810029.png)
6-(3-(Hydroxymethyl)phenyl)benzo[d]thiazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-(Hydroxymethyl)phenyl)benzo[d]thiazol-2(3H)-one is a compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both a benzene ring and a thiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-(Hydroxymethyl)phenyl)benzo[d]thiazol-2(3H)-one typically involves the condensation of 2-aminothiophenol with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid under reflux conditions . The product is then purified using techniques like recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust catalysts and solvents to ensure the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-(3-(Hydroxymethyl)phenyl)benzo[d]thiazol-2(3H)-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nitric acid, halogens, acidic or neutral conditions.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitrated or halogenated benzothiazole derivatives.
Scientific Research Applications
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 6-(3-(Hydroxymethyl)phenyl)benzo[d]thiazol-2(3H)-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
6-(3-(Hydroxymethyl)phenyl)benzo[d]thiazol-2(3H)-one can be compared with other benzothiazole derivatives:
6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine: This compound also exhibits anticancer activity but has different substituents that may affect its potency and selectivity.
Benzo[d]imidazo[2,1-b]thiazole derivatives: These compounds have shown antimycobacterial activity and are structurally similar but contain an imidazole ring fused to the benzothiazole core.
Benzo[d]thiazole-2-thiol derivatives: These compounds are known for their quorum sensing inhibitory activity in bacteria and have a thiol group at the 2-position.
Properties
Molecular Formula |
C14H11NO2S |
|---|---|
Molecular Weight |
257.31 g/mol |
IUPAC Name |
6-[3-(hydroxymethyl)phenyl]-3H-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C14H11NO2S/c16-8-9-2-1-3-10(6-9)11-4-5-12-13(7-11)18-14(17)15-12/h1-7,16H,8H2,(H,15,17) |
InChI Key |
CLOSKQNPJVPRQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC3=C(C=C2)NC(=O)S3)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


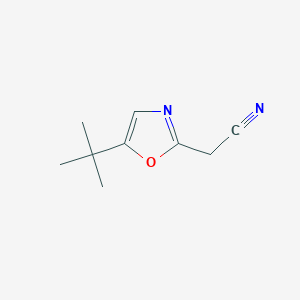
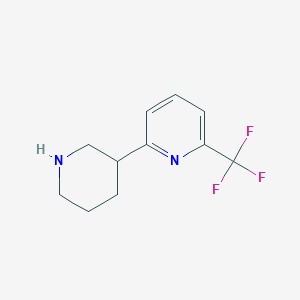
![5-Bromo-2-(piperidin-2-yl)-1H-benzo[d]imidazole](/img/structure/B11809955.png)

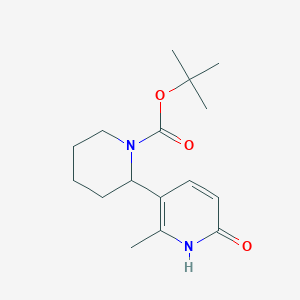
![5-Bromo-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B11809985.png)
